3-cyclopentyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-cyclopentyl-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H15N3 It is a derivative of pyrazole, characterized by the presence of a cyclopentyl group and a methyl group attached to the pyrazole ring
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with various biological targets and can exhibit diverse pharmacological effects .
Biochemical Pathways
As a pyrazole derivative, it may potentially influence a variety of biochemical pathways
Result of Action
Given the diverse biological activities of pyrazole derivatives, this compound could potentially exert a wide range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine. This intermediate is then reacted with methyl isocyanate to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-1-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-cyclopentyl-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A simpler derivative of pyrazole with similar chemical properties but lacking the cyclopentyl group.
3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine: A substituted pyrazole with a fluorophenyl group, exhibiting different biological activities.
1-cyclopentyl-3-methyl-1H-pyrazol-4-amine: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
The uniqueness of 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-cyclopentyl-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-6-8(10)9(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHMSVWBEWHOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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